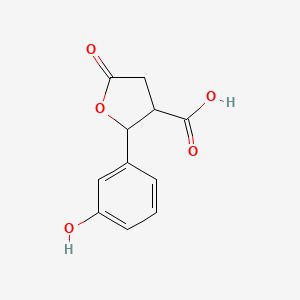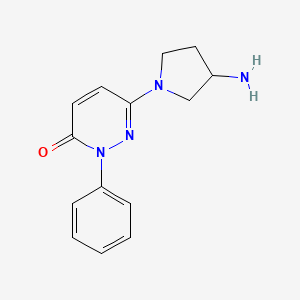
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Diclorofenil)-5-(metilsulfonil)-1,2,3-tiadiazol es un compuesto químico conocido por su estructura y propiedades únicas. Pertenece a la clase de tiadiazoles, que son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. La presencia de los grupos 2,4-diclorofenilo y metilsulfonilo confiere características químicas y físicas específicas al compuesto, lo que lo hace valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2,4-Diclorofenil)-5-(metilsulfonil)-1,2,3-tiadiazol generalmente implica la reacción de 2,4-diclorofenilhidrazina con cloruro de metilsulfonilo en presencia de una base. La reacción procede a través de la formación de un intermedio, que luego cicla para formar el anillo tiadiazol. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tolueno y temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2,4-Diclorofenil)-5-(metilsulfonil)-1,2,3-tiadiazol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o tioles correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo fenilo clorado.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como aminas o tioles se pueden usar en condiciones básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, aminas y tioles, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
4-(2,4-Diclorofenil)-5-(metilsulfonil)-1,2,3-tiadiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se ha estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se está llevando a cabo investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 4-(2,4-Diclorofenil)-5-(metilsulfonil)-1,2,3-tiadiazol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir el crecimiento de bacterias u hongos al interferir con sus vías metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,4-Diclorofenil)-4-metilbencenosulfonamida
- 2,4-Diclorofenil isocianato
- Metil 4-(2,4-diclorofenil)-2,4-dioxobutanoato
Singularidad
4-(2,4-Diclorofenil)-5-(metilsulfonil)-1,2,3-tiadiazol es único debido a su combinación específica de grupos funcionales, que imparte una reactividad química y una actividad biológica distintas. En comparación con compuestos similares, ofrece un equilibrio único de estabilidad y reactividad, lo que lo hace valioso en diversas aplicaciones .
Propiedades
Fórmula molecular |
C9H6Cl2N2O2S2 |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H6Cl2N2O2S2/c1-17(14,15)9-8(12-13-16-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3 |
Clave InChI |
ZYNGKSCNLUUIRM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)










